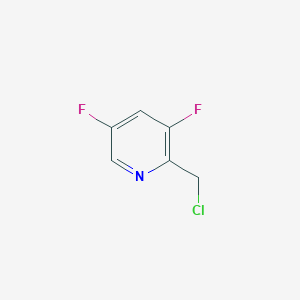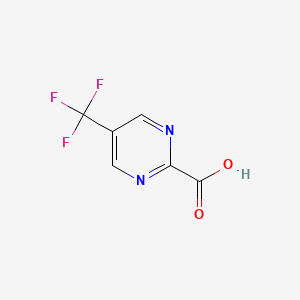
dPEG(R)8-SATA (S-acetyl-dPEG(R)8-NHS ester)
Overview
Description
dPEG®8-SATA (S-acetyl-dPEG®8-NHS ester) is a compound that features an acetyl-protected thiol on one end of a single molecular weight dPEG® linker and an amine-reactive N-hydroxysuccinimide (NHS) ester on the other end . This compound is widely used in various scientific fields due to its unique properties, such as water solubility and reduced immunogenicity .
Mechanism of Action
Target of Action
The primary target of dPEG®8-SATA (S-acetyl-dPEG®8-NHS ester) are free primary amines on the target molecule . The compound can react with these amines to install a protected thiol connected to the molecule via the dPEG® linker .
Mode of Action
dPEG®8-SATA contains an acetyl-protected thiol on one end of a single molecular weight dPEG® linker and an amine-reactive N-hydroxysuccinimide (NHS) ester on the other end . The compound reacts with one or more free primary amines on the target molecule to install a protected thiol connected to the molecule via the dPEG® linker . The acetyl group is easily removed by mild chemical deprotection with hydroxylamine hydrochloride, exposing the free thiol, which can then be used to form a disulfide or thiol ether bond to another molecule .
Pharmacokinetics
The dpeg® linker imparts water solubility to the molecule, which could potentially enhance its bioavailability .
Result of Action
The result of dPEG®8-SATA’s action is the formation of a protected thiol connected to the target molecule via the dPEG® linker . This could potentially modify the target molecule’s function, stability, and interactions with other molecules.
Action Environment
The dPEG® spacer makes the molecule water soluble, allowing dPEG®8-SATA to dissolve and react in water without needing an organic solvent . This suggests that the compound’s action, efficacy, and stability could be influenced by the aqueous environment and pH.
Biochemical Analysis
Biochemical Properties
dPEG®8-SATA (S-acetyl-dPEG®8-NHS ester) plays a crucial role in biochemical reactions due to its ability to react with primary amines on target molecules. The NHS ester group of dPEG®8-SATA reacts with free primary amines to form stable amide bonds, thereby installing a protected thiol group on the target molecule via the dPEG® linker . This reaction is commonly used to modify proteins, peptides, and other biomolecules. The dPEG® linker imparts water solubility and reduces immunogenicity, aggregation, and precipitation of crosslinked proteins . The acetyl group can be easily removed by mild chemical deprotection, exposing the free thiol for further reactions, such as forming disulfide or thiol ether bonds .
Cellular Effects
dPEG®8-SATA (S-acetyl-dPEG®8-NHS ester) influences various cellular processes by modifying proteins and other biomoleculesFor example, the modification of cell surface proteins with dPEG®8-SATA can alter cell-cell interactions and receptor-mediated signaling . Additionally, the enhanced water solubility and reduced immunogenicity provided by the dPEG® linker can improve the biocompatibility of modified biomolecules, leading to more efficient cellular uptake and reduced immune responses .
Molecular Mechanism
The molecular mechanism of dPEG®8-SATA (S-acetyl-dPEG®8-NHS ester) involves the formation of stable amide bonds between the NHS ester group and primary amines on target molecules . This reaction installs a protected thiol group on the target molecule via the dPEG® linker. The acetyl-protected thiol can be deprotected using hydroxylamine hydrochloride, exposing the free thiol for further reactions . The free thiol can then participate in disulfide or thiol ether bond formation with other thiol-reactive groups, enabling the crosslinking of biomolecules . This mechanism allows for precise control over the distance between the target molecule and the thiol group, facilitating specific biochemical modifications .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of dPEG®8-SATA (S-acetyl-dPEG®8-NHS ester) can change over time due to factors such as stability and degradation. dPEG®8-SATA is typically stable when stored at -20°C and protected from moisture . Prolonged exposure to ambient conditions can lead to degradation and reduced reactivity . In in vitro and in vivo studies, the long-term effects of dPEG®8-SATA on cellular function can vary depending on the specific application and experimental conditions . It is essential to optimize storage and handling conditions to maintain the stability and efficacy of dPEG®8-SATA in laboratory experiments .
Dosage Effects in Animal Models
The effects of dPEG®8-SATA (S-acetyl-dPEG®8-NHS ester) in animal models can vary with different dosages. At lower dosages, dPEG®8-SATA may effectively modify target biomolecules without causing significant adverse effects . At higher dosages, there may be threshold effects, including potential toxicity and adverse reactions . It is crucial to determine the optimal dosage for each specific application to achieve the desired biochemical modifications while minimizing potential side effects .
Metabolic Pathways
dPEG®8-SATA (S-acetyl-dPEG®8-NHS ester) is involved in metabolic pathways that include the interaction with enzymes and cofactors. The NHS ester group reacts with primary amines, forming stable amide bonds and introducing a thiol group into the target molecule . This modification can affect metabolic flux and metabolite levels, depending on the specific biomolecules involved . The dPEG® linker enhances the solubility and stability of the modified biomolecules, facilitating their participation in various metabolic pathways .
Transport and Distribution
Within cells and tissues, dPEG®8-SATA (S-acetyl-dPEG®8-NHS ester) is transported and distributed through interactions with transporters and binding proteins. The dPEG® linker imparts water solubility, allowing dPEG®8-SATA to dissolve and react in aqueous environments without the need for organic solvents . This property enhances the distribution and localization of dPEG®8-SATA within cells and tissues, facilitating its interaction with target biomolecules . The reduced immunogenicity of the dPEG® linker also contributes to improved biocompatibility and reduced immune responses .
Subcellular Localization
The subcellular localization of dPEG®8-SATA (S-acetyl-dPEG®8-NHS ester) can influence its activity and function. The dPEG® linker and acetyl-protected thiol group can direct dPEG®8-SATA to specific cellular compartments or organelles . Post-translational modifications and targeting signals may further enhance the localization and activity of dPEG®8-SATA within cells . Understanding the subcellular localization of dPEG®8-SATA is essential for optimizing its use in biochemical applications and achieving precise modifications of target biomolecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dPEG®8-SATA involves the reaction of a dPEG® linker with an acetyl-protected thiol and an NHS ester. The acetyl group is introduced to protect the thiol group during the reaction . The reaction conditions typically involve mild chemical deprotection with hydroxylamine hydrochloride to expose the free thiol .
Industrial Production Methods
Industrial production of dPEG®8-SATA follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
dPEG®8-SATA undergoes several types of chemical reactions, including:
Substitution Reactions: The NHS ester reacts with primary amines to form stable amide bonds.
Deprotection Reactions: The acetyl group is removed by mild chemical deprotection with hydroxylamine hydrochloride, exposing the free thiol.
Common Reagents and Conditions
Hydroxylamine Hydrochloride: Used for deprotection of the acetyl group.
Primary Amines: React with the NHS ester to form amide bonds.
Major Products Formed
Amide Bonds: Formed from the reaction of the NHS ester with primary amines.
Free Thiol: Exposed after deprotection of the acetyl group.
Scientific Research Applications
dPEG®8-SATA has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
dPEG®8-SATA is unique due to its combination of an acetyl-protected thiol and an NHS ester on a single molecular weight dPEG® linker . Similar compounds include:
dPEG®4-SATA (S-acetyl-dPEG®4-NHS ester): Shorter linker length.
dPEG®12-SATA (S-acetyl-dPEG®12-NHS ester): Longer linker length.
SPDP-dPEG®4-NHS ester: Contains a different functional group.
These similar compounds vary in linker length and functional groups, providing different properties and applications .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-(2-acetylsulfanylethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H43NO13S/c1-22(27)40-21-20-38-19-18-37-17-16-36-15-14-35-13-12-34-11-10-33-9-8-32-7-6-31-5-4-25(30)39-26-23(28)2-3-24(26)29/h2-21H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZUXUXSZGJYBSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)ON1C(=O)CCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H43NO13S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
597.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















